molecular formula C14H13BrO2 B1284287 2'-bromo-2,6-dimethoxy-1,1'-Biphenyl CAS No. 755017-61-9

2'-bromo-2,6-dimethoxy-1,1'-Biphenyl

Cat. No.: B1284287
CAS No.: 755017-61-9
M. Wt: 293.15 g/mol
InChI Key: PUOROVCYOTZRRV-UHFFFAOYSA-N
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Description

2'-bromo-2,6-dimethoxy-1,1'-Biphenyl is a useful research compound. Its molecular formula is C14H13BrO2 and its molecular weight is 293.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-HIV Activity

One significant application of biphenyl derivatives, including compounds structurally related to 2'-bromo-2,6-dimethoxy-1,1'-biphenyl, is in anti-HIV research. A study found that certain brominated biphenyl derivatives displayed potent anti-HIV activity, suggesting their potential in developing new treatments for HIV/AIDS (Xie et al., 1995).

Novel Photochemically-Mediated Synthesis

Research has also explored the synthesis of phenanthridines through a novel photochemical process using biphenyl derivatives. This methodology, which includes using derivatives like 2',3'-dimethoxy-[1,1'-biphenyl]-2-carbaldehyde, shows promise in synthesizing complex organic compounds (Ntsimango et al., 2021).

Organometallic Chemistry

In organometallic chemistry, ortho-bromophenyllithium compounds have been synthesized and used as intermediates to create a variety of ortho-bromo substituted phenyl compounds, demonstrating the versatility of brominated biphenyls in this field (Chen et al., 1980).

Crystal Structure Influence

The impact of substituents like bromo and dimethoxy groups on the crystal structures of biphenyl compounds has been studied. These modifications can influence molecular conformation and packing, providing insights into the design of materials with desired properties (Seidel et al., 2013).

Tyrosinase Inhibition

Biphenyl derivatives are also being researched for their potential as tyrosinase inhibitors, which is important for treatments related to pigmentation disorders. Some biphenyl ester derivatives have shown significant anti-tyrosinase activities, underscoring their potential in pharmaceutical applications (Kwong et al., 2017).

Safety and Hazards

2’-Bromo-2,6-dimethoxy-1,1’-Biphenyl is classified as a dangerous substance. It has hazard statements H318 and H410, indicating that it is harmful to aquatic life and causes serious eye damage . Precautionary measures include avoiding release to the environment and wearing protective gloves and eye protection .

Properties

IUPAC Name

2-(2-bromophenyl)-1,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-16-12-8-5-9-13(17-2)14(12)10-6-3-4-7-11(10)15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOROVCYOTZRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584684
Record name 2'-Bromo-2,6-dimethoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755017-61-9
Record name 2'-Bromo-2,6-dimethoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Bromo-2,6-dimethoxybiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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